3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

Übersicht

Beschreibung

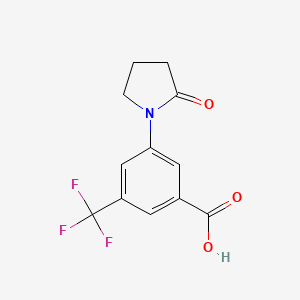

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidin-2-one ring, a trifluoromethyl group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, and the benzoic acid moiety can be formed through oxidation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzene-1,2,4-tricarboxylic acid.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the pyrrolidin-2-one ring.

Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the potency of drugs against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Anti-inflammatory Properties

Studies have shown that derivatives of benzoic acid can act as anti-inflammatory agents. The oxopyrrolidine moiety may contribute to the modulation of inflammatory pathways, suggesting potential applications in treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to solvents and environmental degradation.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives that require high-performance characteristics under various environmental conditions.

Agrochemicals

Pesticide Development

The structural features of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests could be evaluated through targeted studies, leveraging its chemical properties to enhance crop protection strategies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several benzoic acid derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, indicating potential for further development into therapeutic agents.

Case Study 2: Polymer Applications

Research conducted on the incorporation of trifluoromethyl-substituted benzoic acids into polymer formulations demonstrated improved thermal stability and resistance to UV degradation compared to traditional polymers without such modifications.

Wirkmechanismus

The mechanism by which 3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrrolidin-2-one ring can form hydrogen bonds with target molecules, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

3-(2-Oxopyrrolidin-1-yl)propanoic acid: This compound lacks the trifluoromethyl group and has different chemical properties.

5-(Trifluoromethyl)benzoic acid: This compound lacks the pyrrolidin-2-one ring and has different biological activity.

3-(2-Oxopyrrolidin-1-yl)propyl]acetamide: This compound has a similar structure but different functional groups.

Uniqueness: 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the pyrrolidin-2-one ring and the trifluoromethyl group, which provides distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. Its structural features include a trifluoromethyl group and a pyrrolidine moiety, which may contribute to its biological interactions. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C12H10F3NO3

- Molecular Weight : 273.21 g/mol

- CAS Number : 1244030-93-0

- Structural Formula :

Research indicates that this compound may interact with various biological pathways:

- Proteasome and Autophagy Pathways : The compound has shown potential in enhancing the activities of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In vitro studies demonstrated that it could activate cathepsins B and L, enzymes involved in protein degradation, which are crucial in cellular homeostasis and response to stress .

- Anti-inflammatory Effects : In animal models, particularly LPS-induced inflammation in rats, the compound exhibited significant anti-inflammatory properties. It reduced plasma concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a mechanism involving the inhibition of COX-2 and modulation of NF-κB signaling pathways .

Toxicological Profile

The safety profile of this compound is relatively favorable based on available data:

- Inhalation and Skin Contact : The compound is not classified as harmful via inhalation or skin contact based on animal model studies. However, it may cause eye irritation .

- Chronic Exposure : Long-term exposure does not appear to produce significant adverse effects, although it is recommended to minimize exposure .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cell-Based Assays : In a study assessing various benzoic acid derivatives, this compound was found to significantly enhance proteasomal activity at concentrations as low as 5 μM without cytotoxic effects on normal human fibroblasts .

- Animal Studies : In LPS-induced rat models, administration of the compound led to reduced inflammatory responses, supporting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c13-12(14,15)8-4-7(11(18)19)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPCVGQVNAPMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.